molecular formula C11H13ClN2O3 B10861514 4-Chlorophenyl morpholinocarbamate

4-Chlorophenyl morpholinocarbamate

Cat. No.: B10861514
M. Wt: 256.68 g/mol
InChI Key: CJKVBAQMCNYASH-UHFFFAOYSA-N
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Description

Hi 76-0079, also known as NNC0076-0079, is a small molecule inhibitor of hormone-sensitive lipase. Hormone-sensitive lipase is an intracellular lipase found in most tissues and is involved in the hydrolysis of a variety of esters. The compound Hi 76-0079 selectively inhibits hormone-sensitive lipase by interfering with its active site in a non-covalent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hi 76-0079 involves the preparation of morpholin-4-yl-carbamic acid 4-chloro-phenyl ester. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and the application of ultrasonic techniques to enhance solubility .

Industrial Production Methods: Industrial production of Hi 76-0079 follows similar synthetic routes but on a larger scale. The compound is stored at -20°C for up to three years in powder form and for shorter periods in solution form at various temperatures .

Chemical Reactions Analysis

Types of Reactions: Hi 76-0079 primarily undergoes hydrolysis reactions. It does not significantly affect other lipases such as adipose triglyceride lipase or pancreatic lipase .

Common Reagents and Conditions: The compound is often used in conjunction with emulsified fluorescent-labeled triglyceride analog substrates for in vitro studies. The reactions are typically carried out at room temperature or 37°C .

Major Products: The major product formed from the hydrolysis of Hi 76-0079 is the free enzyme, as the inhibitor is hydrolyzed by the enzyme itself .

Scientific Research Applications

Hi 76-0079 is extensively used in scientific research to study the inhibition of hormone-sensitive lipase. Its applications span various fields:

Mechanism of Action

Hi 76-0079 exerts its effects by blocking the activity of hormone-sensitive lipase. It interferes with the active site of the enzyme in a non-covalent manner. The enzyme regains its activity as it hydrolyzes the ester bond of the inhibitor. This selective inhibition is crucial for studying the enzyme’s role in lipid metabolism .

Comparison with Similar Compounds

    Atglistatin: A selective inhibitor of adipose triglyceride lipase.

    Pancreatic Lipase Inhibitors: Such as Orlistat, which inhibits pancreatic lipase.

Comparison: Hi 76-0079 is unique in its selective inhibition of hormone-sensitive lipase without significantly affecting other lipases. This specificity makes it a valuable tool in research focused on hormone-sensitive lipase, distinguishing it from other inhibitors like Atglistatin, which targets adipose triglyceride lipase .

Biological Activity

4-Chlorophenyl morpholinocarbamate (CAS No. 374567-94-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}ClN2_2O3_3
  • Molecular Weight : 256.69 g/mol
  • Structure : The compound features a chlorophenyl group attached to a morpholinocarbamate moiety, which is responsible for its biological activity.

This compound acts primarily as an inhibitor of specific enzymes and transporters. Its mechanism involves the modulation of biochemical pathways that are critical for cellular functions.

Target Enzymes and Pathways

  • Urate Transporter 1 (URAT1) : This compound has been identified as an inhibitor of URAT1, which plays a significant role in uric acid transport and metabolism. Inhibition of URAT1 can lead to altered uric acid levels, potentially impacting conditions such as gout and hyperuricemia .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems. This activity is crucial in preventing cellular damage associated with numerous diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. The exact mechanisms by which it exerts these effects are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on URAT1 Inhibition :
    • A study demonstrated that this compound effectively inhibits URAT1 activity in vitro, leading to decreased uric acid reabsorption in renal cells . The implications of this finding suggest potential therapeutic applications in managing gout.
  • Antioxidant Activity Assessment :
    • In a controlled experiment, the compound was tested for its ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as an antioxidant agent .
  • Antimicrobial Efficacy :
    • A recent investigation evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed promising inhibitory effects, warranting further research into its application as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
URAT1 InhibitionDecreased uric acid reabsorption
Antioxidant ActivitySignificant reduction in oxidative stress markers
Antimicrobial ActivityInhibitory effects on bacterial strains

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

(4-chlorophenyl) N-morpholin-4-ylcarbamate

InChI

InChI=1S/C11H13ClN2O3/c12-9-1-3-10(4-2-9)17-11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)

InChI Key

CJKVBAQMCNYASH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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